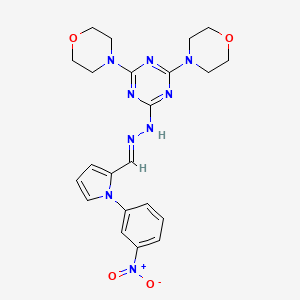![molecular formula C16H14Br3N3O2 B3865552 2-[(4-methylphenyl)amino]-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide](/img/structure/B3865552.png)
2-[(4-methylphenyl)amino]-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide
Vue d'ensemble
Description
2-[(4-methylphenyl)amino]-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound is commonly known as TBAH, and its unique chemical structure makes it an attractive candidate for various research studies.
Applications De Recherche Scientifique
TBAH has gained significant attention in scientific research due to its potential applications in various fields. In medicine, TBAH has been studied for its anti-tumor, anti-inflammatory, and anti-viral properties. TBAH has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In agriculture, TBAH has been studied for its potential use as a plant growth regulator and herbicide. In environmental science, TBAH has been studied for its potential use in water treatment and pollution control.
Mécanisme D'action
The mechanism of action of TBAH is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. TBAH has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation and pain. TBAH has also been shown to inhibit the activity of histone deacetylase (HDAC), which is a protein that plays a role in gene expression and cell growth.
Biochemical and Physiological Effects
TBAH has been shown to have various biochemical and physiological effects on the body. In animal studies, TBAH has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function. TBAH has also been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using TBAH in lab experiments include its unique chemical structure, which makes it an attractive candidate for various research studies. TBAH is also relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. However, the limitations of using TBAH in lab experiments include its potential toxicity and limited availability.
Orientations Futures
There are several future directions for TBAH research. One area of interest is the development of TBAH-based drugs for the treatment of various diseases, including cancer and neurodegenerative disorders. Another area of interest is the use of TBAH in agriculture to improve crop yields and reduce the use of harmful pesticides. Additionally, TBAH may have potential applications in environmental science for water treatment and pollution control.
Conclusion
In conclusion, TBAH is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of TBAH involves the reaction of 2,4,6-tribromo-3-hydroxybenzaldehyde and 2-amino-4-methylphenol with acetyl hydrazine. TBAH has been studied for its anti-tumor, anti-inflammatory, and anti-viral properties, as well as its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. TBAH has also been studied for its potential use as a plant growth regulator and herbicide, as well as its potential use in water treatment and pollution control. There are several future directions for TBAH research, including the development of TBAH-based drugs and its use in agriculture and environmental science.
Propriétés
IUPAC Name |
2-(4-methylanilino)-N-[(Z)-(2,4,6-tribromo-3-hydroxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br3N3O2/c1-9-2-4-10(5-3-9)20-8-14(23)22-21-7-11-12(17)6-13(18)16(24)15(11)19/h2-7,20,24H,8H2,1H3,(H,22,23)/b21-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFDVSJZNPXPPX-YXSASFKJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C(=C(C=C2Br)Br)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C\C2=C(C(=C(C=C2Br)Br)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylanilino)-N-[(Z)-(2,4,6-tribromo-3-hydroxy-phenyl)methyleneamino]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-tert-butyl-N'-[1-(2,4-dimethylphenyl)ethylidene]benzohydrazide](/img/structure/B3865479.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B3865487.png)
![2-[2-(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)-2-oxoethyl]-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B3865505.png)
![4,4'-[1,4-dioxane-2,3-diylbis(oxy)]bis[N'-(4-methoxybenzylidene)benzohydrazide]](/img/structure/B3865514.png)

![N-[3-(1H-imidazol-1-yl)propyl]-1-phenylmethanesulfonamide](/img/structure/B3865527.png)
![2-chlorobenzaldehyde O-{[(3-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3865534.png)
![2-{[4-(2-methylphenoxy)butyl]amino}ethanol](/img/structure/B3865539.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide](/img/structure/B3865542.png)
![4-chloro-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide](/img/structure/B3865554.png)
![N'-(3,5-dibromo-2-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3865566.png)
![4-ethyl-5-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3865575.png)